2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(15-18-12-4-1-2-5-13(12)23-15)20-9-7-11(10-20)22-14-6-3-8-17-19-14/h1-6,8,11H,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWNCDYZWKTELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine derivative, followed by the formation of the pyrrolidine ring, and finally the benzothiazole moiety. Each step requires specific reagents and conditions:
Pyridazine Formation: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Benzothiazole Formation: The benzothiazole ring is typically formed through the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The pyridazine ring, for example, is known for its ability to form hydrogen bonds and π-π stacking interactions, which can be crucial for binding to biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like relugolix and deucravacitinib, which also contain the pyridazine ring, are known for their medicinal properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones are studied for their anticonvulsant activity.
Benzothiazole Derivatives: Benzothiazole-based compounds are explored for their antimicrobial and anticancer activities.
Uniqueness
What sets 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole apart is the combination of these three heterocyclic rings in a single molecule, which may result in unique biological activities and physicochemical properties not observed in simpler analogs.
Biological Activity
2-[3-(Pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine moiety, a pyrrolidine ring, and a benzothiazole core. Its molecular formula is with a molecular weight of approximately 301.30 g/mol. The unique combination of these rings contributes to its biological activity through various interactions at the molecular level.
The biological activity of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, effectively blocking their functions. This interaction is facilitated by hydrogen bonding and π-π stacking due to the structural features of the compound.
- Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially inhibiting viral replication in certain models.
Antiviral Efficacy
Recent studies have highlighted the antiviral potential of similar compounds within the same class. For instance, derivatives containing pyridazine and pyrrolidine rings have shown significant efficacy against various viruses. In one study, compounds with similar structures demonstrated an EC50 (half-maximal effective concentration) ranging from 5 to 28 μM against respiratory syncytial virus (RSV) .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. The CC50 (half-maximal cytotoxic concentration) values indicate the concentration at which 50% of cells are killed. Compounds with similar structural motifs have been reported with CC50 values significantly higher than their EC50 values, indicating a favorable therapeutic index .
Case Studies
Several case studies involving related compounds have provided insights into the biological activity of 2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole:
- Study on Antiviral Activity : A derivative was tested against herpes simplex virus type-1 and exhibited a reduction in plaque formation by 69% at concentrations as low as 0.5 mg/mL .
- Inhibition Studies : Another study evaluated the inhibitory effects on HIV-1 reverse transcriptase, reporting an IC50 value of 2.95 μM for a closely related compound .
Data Summary
| Activity | EC50/IC50 Values | Remarks |
|---|---|---|
| Antiviral (RSV) | 5–28 μM | Significant inhibition observed |
| Cytotoxicity (HIV-1 RT) | 2.95 μM | High selectivity index |
| Plaque Reduction (HSV-1) | 0.5 mg/mL | Effective against viral replication |
Q & A
Q. Optimization Strategies :
- Reaction Conditions : Temperature control (0–50°C) and solvent selection (e.g., dichloromethane, DMF) to minimize side reactions .
- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization for high purity (>95%) .
- Analytical Validation : NMR (¹H/¹³C) and HPLC to confirm intermediates and final product .
Basic Question: Which analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–500 MHz) resolve proton environments and confirm regiochemistry (e.g., pyridazine vs. benzothiazole coupling) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>98% by reverse-phase C18 columns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (±0.0001 Da accuracy) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions in crystalline form .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
Methodological Answer:
SAR studies focus on modifying:
Benzothiazole Core : Substituents at position 6 (e.g., bromo, methoxy) enhance binding to kinase targets .
Pyrrolidine-Pyridazine Linkage : Adjusting the oxygen linker length or rigidity impacts target selectivity .
Carbonyl Group : Replacing the carbonyl with sulfonamide or urea alters pharmacokinetics .
Q. Example SAR Table :
| Modification Site | Substituent | Observed Bioactivity | Reference |
|---|---|---|---|
| Benzothiazole (C6) | Bromo | ↑ Kinase inhibition | |
| Pyridazine (C3) | Methoxy | ↓ Cytotoxicity | |
| Pyrrolidine linker | Rigid spacer | Improved selectivity |
Advanced Question: What experimental approaches resolve contradictions in reported bioactivity data?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ values) arise from:
- Assay Conditions : Differences in cell lines, incubation times, or buffer pH.
- Compound Stability : Degradation in DMSO stock solutions over time.
Q. Resolution Strategies :
Reproducibility Checks : Replicate assays in orthogonal models (e.g., enzymatic vs. cell-based) .
Stability Studies : Monitor compound integrity via LC-MS under storage conditions .
Dose-Response Curves : Use standardized protocols (e.g., 72-hour exposure, triplicate wells) .
Advanced Question: How can computational modeling predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Predict binding modes to targets (e.g., protein kinases) using AutoDock Vina or Schrödinger .
- Molecular Dynamics (MD) Simulations : Assess binding stability (100-ns trajectories) and key residue interactions (e.g., ATP-binding pockets) .
- QSAR Models : Relate electronic descriptors (e.g., logP, polar surface area) to bioactivity .
Example : Docking studies show the benzothiazole core occupies hydrophobic pockets, while the pyridazine moiety forms hydrogen bonds with catalytic lysine residues .
Advanced Question: What in vitro assays are suitable for evaluating its therapeutic potential?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant proteins .
- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM doses .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining .
- Metabolic Stability : Microsomal incubation (human/rat liver) with LC-MS quantification .
Advanced Question: How do solvent and catalyst choices influence reaction yields and byproduct formation?
Methodological Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DCM) favor nucleophilic substitutions, while THF reduces steric hindrance .
- Catalyst Optimization : Pd/C for hydrogenation or CuI for click chemistry reduces byproducts (e.g., dimerization) .
Example : Using azido(trimethyl)silane and TFA in DCM achieves 76–88% yield in triazole-forming reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
